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molecular formula C9H8F2N2O B8411515 N-(1-(3,5-difluoropyridin-2-yl)vinyl)acetamide

N-(1-(3,5-difluoropyridin-2-yl)vinyl)acetamide

Cat. No. B8411515
M. Wt: 198.17 g/mol
InChI Key: UOOPOPNZYTVPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835465B2

Procedure details

To a mixture of (Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime (Method 54, 12.5 g, 72.6 mmol), acetic anhydride (54.8 ml, 581 mmol), and iron powder (32.4 g, 581 mmol) in DMF (100 ml) was added TMSCl (0.01 ml, 0.073 mmol). The reaction mixture was stirred at room temperature for 18 hours, then diluted with ether (300 ml) and filtered through a short pad of celite. The filtrate was concentrated and the residue was partitioned between 200 ml of EtOAc and 50 ml of saturated sodium bicarbonate. The organic layer was separated and dried over sodium sulfate. After removal of solvent, the resulted residue was purified by column chromatography (hexane-EtOAc=2:1) to give the title compound as a white solid (2.70 g, 19%). 1H NMR (400 MHz) δ 9.55 (s, 1H), 8.51 (d, J=2.0 Hz, 1H), 7.97 (m, 1H), 5.87 (s, 1H), 5.14 (s, 1H), 1.99 (s, 3H). MS: Calcd.: 198. Found: [M+H]+ 199.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
54.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
32.4 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.01 mL
Type
catalyst
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](/[C:9](=[N:11]\O)/[CH3:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>CN(C=O)C.CCOCC.[Fe].C[Si](Cl)(C)C>[F:1][C:2]1[C:3]([C:9]([NH:11][C:13](=[O:15])[CH3:14])=[CH2:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)\C(\C)=N/O
Name
Quantity
54.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
32.4 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.01 mL
Type
catalyst
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 200 ml of EtOAc and 50 ml of saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the resulted residue was purified by column chromatography (hexane-EtOAc=2:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)C(=C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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